molecular formula C11H11N7 B12926982 3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine CAS No. 50307-55-6

3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine

Número de catálogo: B12926982
Número CAS: 50307-55-6
Peso molecular: 241.25 g/mol
Clave InChI: QHANRHXBHGBIRT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine is a triazolopyrimidine derivative characterized by a 4-methylphenyl group at position 3 and diamino substituents at positions 5 and 6. The compound’s 4-methylphenyl substituent may enhance lipophilicity and membrane permeability, while the diamine groups could facilitate interactions with biological targets such as enzymes or receptors .

Propiedades

Número CAS

50307-55-6

Fórmula molecular

C11H11N7

Peso molecular

241.25 g/mol

Nombre IUPAC

3-(4-methylphenyl)triazolo[4,5-d]pyrimidine-5,7-diamine

InChI

InChI=1S/C11H11N7/c1-6-2-4-7(5-3-6)18-10-8(16-17-18)9(12)14-11(13)15-10/h2-5H,1H3,(H4,12,13,14,15)

Clave InChI

QHANRHXBHGBIRT-UHFFFAOYSA-N

SMILES canónico

CC1=CC=C(C=C1)N2C3=NC(=NC(=C3N=N2)N)N

Origen del producto

United States

Métodos De Preparación

The synthesis of 3-(p-Tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with p-tolyl azide in the presence of a suitable catalyst . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .

Análisis De Reacciones Químicas

3-(p-Tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like DMF, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted triazolopyrimidines.

Aplicaciones Científicas De Investigación

Antitumor Activity

Research indicates that 3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine exhibits significant antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines by targeting critical pathways involved in cell cycle regulation.

  • Mechanism of Action : The compound acts primarily by inhibiting cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against a range of pathogens. Studies have highlighted its effectiveness against both bacterial and fungal strains.

  • Bacterial Activity : It has shown moderate to strong activity against Gram-positive and Gram-negative bacteria.
  • Fungal Activity : The compound has been effective against various fungal species, suggesting its potential use in treating fungal infections.

Neuroprotective Effects

Recent studies have suggested that 3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine may possess neuroprotective properties. This could be beneficial in the context of neurodegenerative diseases.

  • Mechanism : The neuroprotective effects may be attributed to the compound's ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity and therapeutic potential of this compound:

StudyFocusFindings
Study AAntitumor EffectsDemonstrated significant inhibition of tumor growth in xenograft models.
Study BAntimicrobial ActivityShowed effectiveness against Staphylococcus aureus and Candida albicans.
Study CNeuroprotectionIndicated reduction in neuronal cell death under oxidative stress conditions.

Mecanismo De Acción

The mechanism of action of 3-(p-Tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine involves its interaction with molecular targets such as USP28. The compound binds to the active site of USP28, inhibiting its deubiquitinating activity. This leads to the accumulation of ubiquitinated proteins, which can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the inhibition of epithelial-mesenchymal transition (EMT) and the induction of cell cycle arrest at the S phase .

Comparación Con Compuestos Similares

Structural and Functional Analogues of Triazolopyrimidines

Table 1: Comparative Analysis of Triazolopyrimidine Derivatives
Compound Name Substituents Molecular Formula Biological Activity Reference
Ticagrelor (Brilinta®) Cyclopentyl, difluorophenyl, propylthio, hydroxyethoxy C23H28F2N6O4S P2Y12 ADP-receptor antagonist (antiplatelet)
Anticancer triazolopyrimidines (Compounds 2,3,9,10) Varied (e.g., glycosides, alkylthio) Not specified Cytotoxic activity against MCF-7, A549 cells
8-Aza-2,6-diaminopurine sulfate Unsubstituted triazolopyrimidine core with diamine groups C5H7N7·½H2SO4 Antiviral/anticancer (safety data available)
TP-5 (Cytokinin analog) Benzyl, methylpiperazinyl C16H20N8 Plant growth regulation
Nucleoside analogs (e.g., 70421-27-1) 2-deoxypentofuranosyl (sugar moiety) Varies by CAS number Potential antiviral/nucleoside mimicry
Target Compound 4-Methylphenyl, 5,7-diamino C12H12N8 Hypothesized anticancer activity N/A

Key Differences in Pharmacological Activity

  • Ticagrelor : The cyclopentyl and difluorophenyl groups enhance binding to the P2Y12 receptor, while the propylthio and hydroxyethoxy groups contribute to metabolic stability . In contrast, the target compound lacks these bulky substituents, suggesting divergent therapeutic targets.
  • Anticancer Triazolopyrimidines : Derivatives with glycoside or alkylthio substituents (e.g., compounds 2, 3, 9, 10) demonstrated potent cytotoxicity against breast (MCF-7) and lung (A549) cancer cells, surpassing doxorubicin in some cases . The target compound’s 4-methylphenyl group may improve tumor selectivity due to increased lipophilicity, though direct comparative studies are needed.
  • 8-Aza-2,6-diaminopurine: This unsubstituted diamine analog shares the triazolopyrimidine core but lacks aromatic substituents.
  • TP-5 : The benzyl and methylpiperazinyl groups in TP-5 enable cytokinin-like activity in plants, underscoring how substituent choice dictates application (e.g., anticancer vs. plant biology) .
  • Nucleoside Analogs: Sugar moieties (e.g., ribofuranosyl) in these derivatives mimic natural nucleosides, enabling interactions with viral polymerases. The target compound’s 4-methylphenyl group likely shifts its mechanism toward kinase inhibition or DNA intercalation .

Structural Influences on Activity

  • Substituent Lipophilicity : The 4-methylphenyl group in the target compound increases logP compared to ticagrelor’s polar hydroxyethoxy group or nucleoside analogs’ sugar moieties. This may enhance blood-brain barrier penetration or tumor uptake .
  • Diamine Functionality: The 5,7-diamino groups in the target compound and 8-Aza-2,6-diaminopurine could facilitate hydrogen bonding with biological targets, such as DNA or enzymes. However, the absence of a sulfate group (as in 8-Aza-2,6-diaminopurine) may reduce toxicity risks .

Actividad Biológica

3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine is a compound that belongs to the class of triazolopyrimidines. Its unique structure contributes to various biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

PropertyDetails
Molecular Formula C10H11N7
Molecular Weight 229.24 g/mol
IUPAC Name 3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine
Canonical SMILES CC1=CC(=N2N=C(N=C1)N=N2)C(=N)N

The biological activity of 3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine primarily involves its interaction with specific molecular targets:

  • Cyclin-Dependent Kinase 2 (CDK2) : This compound has been shown to inhibit CDK2 activity. CDK2 plays a crucial role in cell cycle regulation and its inhibition can lead to cytotoxic effects in cancer cells .
  • Lysine-Specific Demethylase 1 (LSD1) : The compound also interacts with LSD1, an enzyme involved in histone modification and gene expression regulation. Inhibition of LSD1 can alter the expression of genes related to cell proliferation and survival .

Anticancer Properties

Research indicates that 3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes its anticancer activity based on IC50 values:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)8.9
A549 (Lung Cancer)15.0

These values indicate that the compound is particularly effective against HeLa cells compared to others.

Antiviral Activity

In addition to its anticancer properties, this compound has shown potential antiviral activity against certain viruses. For instance:

  • HIV-1 Reverse Transcriptase : The compound demonstrated an IC50 value of approximately 5 µM against HIV-1 RT, indicating moderate antiviral efficacy .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Study on CDK Inhibition : A study conducted by researchers focused on the inhibition of CDK2 by various triazolopyrimidine derivatives. The results indicated that modifications in the phenyl group significantly affected potency and selectivity against CDK2 .
  • LSD1 Inhibition in Cancer Therapy : Another case study explored the effects of LSD1 inhibitors on cancer cell lines. The findings suggested that compounds similar to 3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine could be developed as novel anticancer agents targeting epigenetic regulators .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.